The compound 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic molecule that features a unique combination of functional groups, including a piperazine ring and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical pathways, involving the manipulation of pyridine and piperazine derivatives. It has been referenced in chemical databases and literature for its potential applications in pharmacology and biochemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a pyrimidine derivative with additional substituents that enhance its chemical properties.
The synthesis of 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves several synthetic steps:
The reactions typically require specific conditions such as temperature control, solvent choice, and possibly the use of catalysts or coupling reagents to facilitate the formation of desired intermediates.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The molecular weight is approximately 392.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClF3N6 |
| Molecular Weight | 392.81 g/mol |
| IUPAC Name | 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine |
| InChI | InChI=1S/C16H18ClF3N6/c1-24(2)15-21-4-3-13(23-15)25-5-7-26(8-6-25)14-12(17)9-11(10-22-14)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3 |
| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
The compound can undergo various chemical reactions typical for amines and heterocycles, including:
Each reaction type requires specific conditions such as temperature, solvent, and catalysts to ensure high yields and purity.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. It may modulate enzymatic activity or receptor signaling pathways, potentially influencing various physiological processes. The exact targets depend on the specific biological context in which the compound is used.
The physical properties include:
Key chemical properties include:
Data from various studies indicate that the compound exhibits significant activity against certain biological targets, making it a candidate for further research in drug development.
This compound has potential applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9